5-(2-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Description
The compound “5-(2-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione” is a chemical compound with a molecular formula of C18H14N2O3S . It has an average mass of 338.380 Da and a monoisotopic mass of 338.072510 Da .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C18H14N2O3S . The structure is likely to contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thioxo group, which is a sulfur atom double-bonded to an oxygen atom. The methoxybenzylidene group is likely attached to the pyrimidine ring.Scientific Research Applications
Nonlinear Optical Properties
The third-order nonlinear optical properties of 5-(2-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione have been studied, revealing its potential as a nonlinear optical material. This study employed the Z-scan technique with 7 ns laser pulses at 532 nm. The findings included the measurement of nonlinear refractive index, nonlinear absorption coefficient, and the magnitude of effective third-order susceptibility. The compound showed promising optical power limiting behavior due to two-photon absorption, with nonlinear absorption cross-sections significantly larger than commercially available azo compounds (Shettigar et al., 2009).
Anti-Inflammatory Applications
Research on SKLB-102, a derivative of this compound, demonstrated its effectiveness in reducing inflammation. The compound was shown to reduce cell migrations and successfully decreased serum AST, ALT, and down-regulated TNF-alpha in a mouse model of acute hepatic inflammation induced by concanavalin A (Chun-mei He et al., 2009).
Synthetic Procedures for Donor-Acceptor Butadiene Dyes
A new synthetic procedure involving this compound was developed for obtaining donor-acceptor butadiene dyes. This process included the Meyer-Schuster rearrangement of alkynols and subsequent Knoevenagel condensation with 2-thiobarbituric acid derivative, demonstrating the compound's utility in dye synthesis (Francos & Cadierno, 2022).
Antioxidant Properties in Liver Inflammation
Thio-barbiturate-derived compounds, including derivatives of this compound, were studied for their antioxidant properties. These compounds were found to be potent in inhibiting oxidative stress and inflammation in the liver, particularly in models of liver inflammation induced by lipopolysaccharide (LPS) (Moon et al., 2017).
properties
IUPAC Name |
5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c1-17-9-5-3-2-4-7(9)6-8-10(15)13-12(18)14-11(8)16/h2-6H,1H3,(H2,13,14,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLFWHGHBXCENB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)NC(=S)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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